3-Amino-4-methylazepan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
209983-74-4 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-amino-4-methylazepan-2-one |
InChI |
InChI=1S/C7H14N2O/c1-5-3-2-4-9-7(10)6(5)8/h5-6H,2-4,8H2,1H3,(H,9,10) |
InChI Key |
ZFRCKVDWGIUFKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCNC(=O)C1N |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 3 Amino 4 Methylazepan 2 One
Elucidation of Reaction Pathways for Azepane Ring Formation
The formation of the 3-amino-4-methylazepan-2-one ring system can be approached through several classical and modern synthetic strategies. The most pertinent pathways involve ring expansion reactions, such as the Beckmann rearrangement and the Schmidt reaction, or intramolecular cyclizations of suitably functionalized linear precursors.
Beckmann Rearrangement: A primary route to substituted caprolactams is the Beckmann rearrangement of a corresponding cyclohexanone (B45756) oxime. scribd.comwikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this would necessitate a 3-amino-4-methylcyclohexanone precursor. The mechanism (Figure 1) commences with the conversion of the ketone to an oxime using hydroxylamine. Subsequent treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) protonates the oxime's hydroxyl group, converting it into a good leaving group (water). wikipedia.orgmasterorganicchemistry.com This is followed by a concerted rearrangement where the alkyl group anti-periplanar to the leaving group migrates to the nitrogen atom, displacing the water molecule and forming a nitrilium ion. scribd.com The regioselectivity of the migration is a key feature of this reaction. The nitrilium ion is then attacked by water, and subsequent tautomerization yields the final lactam product. wikipedia.org Computational studies on similar systems have helped to establish the nature of the transition state, involving stabilization by solvent molecules. wikipedia.org
Schmidt Reaction: The Schmidt reaction provides an alternative ring expansion methodology, reacting a ketone with hydrazoic acid (HN₃) under acidic conditions. wikipedia.orgorganic-chemistry.orglibretexts.org Starting with 2-methyl-3-aminocyclohexanone, protonation of the carbonyl group activates it for nucleophilic attack by the azide (B81097). This forms an azidohydrin intermediate which, after dehydration, generates a diazoiminium ion. wikipedia.org Similar to the Beckmann rearrangement, a migratory insertion occurs where an alkyl group shifts to the nitrogen with the concurrent expulsion of dinitrogen gas (N₂), a very stable leaving group. This results in a nitrilium ion, which is subsequently hydrolyzed to the amide. wikipedia.orglibretexts.org The choice between the Beckmann and Schmidt reactions can be influenced by substrate compatibility and desired regiochemical outcomes.
Intramolecular Cyclization: Modern approaches may involve the intramolecular cyclization of a linear precursor, such as a substituted 6-aminohexanoic acid derivative. For instance, a strategy could start from a precursor like methyl 6-amino-3-methyl-4-azidohexanoate. Reductive amination or other cyclization strategies could then be employed. Stereoselective synthesis of related polyhydroxylated azepanes has been achieved through intramolecular reductive amination, where cyclization is followed by hydrogenation. nih.gov Computational studies on the intramolecular cycloaddition of azido (B1232118) nitriles to form fused azepane systems have shown a pseudo-concerted mechanism, where the formation of the C-N bond precedes the completion of the ring closure. rsc.org Such computational insights are invaluable for predicting the feasibility and stereochemical outcome of proposed cyclization pathways.
Table 1: Comparison of Azepane Ring Formation Pathways
| Reaction Pathway | Starting Material Precursor | Key Reagents | General Mechanism | Reference |
|---|---|---|---|---|
| Beckmann Rearrangement | 3-Amino-4-methylcyclohexanone | NH₂OH, Acid Catalyst (e.g., H₂SO₄) | Oxime formation followed by acid-catalyzed anti-periplanar migration of an alkyl group to nitrogen. | scribd.comwikipedia.orgmasterorganicchemistry.com |
| Schmidt Reaction | 2-Methyl-3-aminocyclohexanone | HN₃, Acid Catalyst | Nucleophilic addition of azide to the protonated ketone, followed by rearrangement with expulsion of N₂. | wikipedia.orgorganic-chemistry.orglibretexts.org |
| Intramolecular Cyclization | Substituted 6-aminohexanoic acid derivative | Varies (e.g., reducing agents for reductive amination) | Intramolecular nucleophilic attack of an amine on an activated carboxylic acid derivative or related functional group. | nih.govrsc.org |
Characterization of Key Intermediates and Transition States
The mechanistic pathways for forming the this compound ring are characterized by several key intermediates and transition states that dictate the reaction's outcome.
In the Beckmann rearrangement , the crucial intermediate is the nitrilium ion formed after the migratory shift. scribd.com The stability of this cation influences the reaction rate. The transition state for the rearrangement is a concerted process where the C-C bond migrates to the nitrogen as the N-O bond cleaves. masterorganicchemistry.com Computational studies on the Beckmann rearrangement of acetone (B3395972) oxime have modeled a transition state where the migrating methyl group moves to the nitrogen in a concerted fashion as the hydroxyl group, stabilized by several solvent molecules, departs. wikipedia.org For the 3-amino-4-methylcyclohexanone oxime, two possible nitrilium ions can be formed depending on which C-C bond migrates. The migratory aptitude is generally C-quaternary > C-tertiary > C-secondary > C-primary, and aryl > alkyl. The substitution pattern of the cyclohexane (B81311) ring, including the electronic effects of the amino group, would influence which pathway is favored.
In the Schmidt reaction , the azidohydrin and the subsequent diazoiminium ion are key intermediates. wikipedia.org The rate-determining step is often the rearrangement of the diazoiminium ion, which involves a transition state where the migrating alkyl group moves to the nitrogen center as the N₂ molecule is expelled. researchgate.net The high stability of the leaving group (N₂) provides a strong thermodynamic driving force for this step.
For intramolecular cyclization routes, the transition state geometry is critical, particularly for the formation of a seven-membered ring. acs.org Such cyclizations can be entropically and enthalpically disfavored compared to the formation of five- or six-membered rings. acs.org Computational analysis has been used to model transition states and activation energies for such reactions. For instance, in the intramolecular cyclization of azido nitriles, density functional theory (DFT) calculations revealed a pseudo-concerted mechanism with an early formation of the new C-N bond, and the activation energy barriers were calculated to be around 26-29 kcal/mol. rsc.org The transition state involves a pre-organized conformation of the linear precursor that minimizes strain during ring closure.
Analysis of Chemo-, Regio-, and Stereoselectivity in Functionalization Reactions of this compound
Functionalization of this compound offers opportunities to generate a diverse library of compounds. The key reactive sites are the 3-amino group, the lactam nitrogen, and the α-protons to the carbonyl.
Chemoselectivity: Reactions must differentiate between the primary amino group at C3 and the secondary amide nitrogen within the ring. The primary amine is significantly more nucleophilic and basic than the amide nitrogen, whose lone pair is delocalized by resonance with the adjacent carbonyl group. Therefore, reactions like acylation, alkylation, or sulfonylation would be expected to occur chemoselectively at the 3-amino group under typical conditions.
Regioselectivity: In the context of the azepane ring itself, regioselectivity becomes important when considering reactions such as enolate formation. Deprotonation can potentially occur at either the C3 or C5 position, α to the carbonyl. The presence of the amino and methyl groups at C3 and C4, respectively, will sterically and electronically influence the accessibility and acidity of the α-protons. The acidity of the C3 proton is increased by the electron-withdrawing nature of the adjacent amino group (if protonated or derivatized), potentially favoring deprotonation at this site under specific basic conditions.
Stereoselectivity: The compound possesses two stereocenters at C3 and C4. Functionalization reactions, particularly at the C3 position or at the α-carbon via an enolate, must consider the diastereoselectivity of the process. The pre-existing stereochemistry of the 3-amino and 4-methyl groups will direct the approach of incoming reagents. For example, in the alkylation of an enolate derived from a related N-galactosyl-2-piperidone system, the bulky carbohydrate auxiliary directs the electrophile to attack from the less hindered face, leading to high diastereoselectivity. znaturforsch.com Similarly, the relative stereochemistry of the methyl and amino groups in this compound would create a conformational bias in the ring, directing new substituents to a preferred orientation to minimize steric interactions. The synthesis of related 3-substituted piperidin-2-ones has demonstrated that stereoselective introduction of substituents at the 3-position can be achieved by reacting electrophiles with amide enolates, often proceeding through a Zimmerman-Traxler-like transition state. znaturforsch.com
Table 2: Predicted Selectivity in Functionalization Reactions
| Reaction Type | Functional Group | Predicted Selectivity | Mechanistic Rationale | Reference Analogy |
|---|---|---|---|---|
| Acylation | 3-Amino Group | High Chemoselectivity | The primary amine at C3 is significantly more nucleophilic than the amide nitrogen at N1. | General amine vs. amide reactivity |
| Enolate Alkylation | α-Carbons (C3, C5) | Regio- and Diastereoselective | The C3/C4 substituents influence α-proton acidity and direct the approach of electrophiles to the enolate intermediate. | znaturforsch.com |
| Reduction of Carbonyl | C2 Carbonyl | Diastereoselective | The hydride will attack from the less sterically hindered face of the carbonyl, dictated by the C3/C4 substituents. | General ketone reduction principles |
Structural Elucidation and Advanced Spectroscopic Characterization of 3 Amino 4 Methylazepan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. A combination of one- and two-dimensional NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides insights into the compound's stereochemistry and dynamic behavior.
One-Dimensional (¹H, ¹³C) NMR for Structural Assignment
The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electronic environment, with protons adjacent to electronegative atoms (like nitrogen and the carbonyl group) appearing at a lower field. The ¹³C NMR spectrum provides information on the carbon skeleton, with the carbonyl carbon being the most deshielded.
Predicted ¹H and ¹³C NMR data are based on established chemical shift values and data from analogous compounds such as 3-aminoazepan-2-one (B99726) and other substituted caprolactams. tcichemicals.comchemicalbook.comnih.gov
Table 1: Predicted ¹H and ¹³C NMR Data for 3-Amino-4-methylazepan-2-one (in CDCl₃)
| ¹H NMR (400 MHz) | |||
|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Notes |
| N1-H | ~7.0-7.5 | br s | Amide proton, exchangeable with D₂O |
| H7 | ~3.2-3.4 | m | Methylene (B1212753) protons adjacent to amide N |
| H3 | ~3.5-3.7 | d or dd | Proton at the amino-substituted carbon |
| H4 | ~2.0-2.3 | m | Proton at the methyl-substituted carbon |
| H5, H6 | ~1.5-1.9 | m | Ring methylene protons |
| C4-CH₃ | ~1.0-1.2 | d | Methyl group protons |
| C3-NH₂ | ~1.5-2.5 | br s | Amine protons, exchangeable with D₂O |
| ¹³C NMR (100 MHz) | |||
| Assignment | Predicted δ (ppm) | Notes | |
| C2 | ~175-178 | Lactam carbonyl carbon | |
| C3 | ~55-58 | Carbon bearing the amino group | |
| C7 | ~40-43 | Carbon adjacent to amide N | |
| C4 | ~35-38 | Carbon bearing the methyl group | |
| C5, C6 | ~25-35 | Ring methylene carbons | |
| C4-CH₃ | ~15-18 | Methyl carbon |
Two-Dimensional (COSY, HMBC, HSQC, NOESY) NMR for Connectivity and Stereochemistry
2D NMR experiments are essential to unambiguously assign the signals from 1D spectra and to determine the molecule's connectivity and spatial arrangement.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, typically through 2 or 3 bonds, confirming adjacent protons in the ring system.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, allowing for definitive assignment of the carbon signals based on the proton assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing critical information about the stereochemistry (e.g., cis or trans relationship between the C3-amino and C4-methyl groups).
Table 2: Expected Key 2D NMR Correlations for this compound
| Experiment | Expected Key Correlations | Information Gained |
|---|---|---|
| COSY | H3 ↔ H4 H4 ↔ H5 H5 ↔ H6 H6 ↔ H7 H4 ↔ C4-CH₃ | Confirms the sequence of protons around the azepane ring and the position of the methyl group. |
| HSQC | H3 ↔ C3 H4 ↔ C4 H5 ↔ C5 H6 ↔ C6 H7 ↔ C7 C4-CH₃ ↔ C4-CH₃ | Assigns each carbon to its directly attached proton(s). |
| HMBC | C4-CH₃ (¹H) ↔ C3, C4, C5 (¹³C) H3 (¹H) ↔ C2, C4, C5 (¹³C) H5 (¹H) ↔ C4, C6, C7 (¹³C) H7 (¹H) ↔ C2, C5, C6 (¹³C) | Confirms the placement of the amino and methyl groups relative to the carbonyl and establishes the overall carbon framework. |
| NOESY | H3 ↔ C4-CH₃ (protons) H3 ↔ H5 (axial/equatorial) C4-CH₃ (protons) ↔ H5 (axial/equatorial) | Determines the relative stereochemistry (cis/trans) of the substituents at C3 and C4. For a cis isomer, a strong NOE between the H3 and C4-CH₃ protons would be expected. |
Conformational Analysis of the Azepane Ring System via NMR
The seven-membered azepane ring is flexible and can adopt several conformations. Studies on substituted ε-caprolactams have shown that the ring predominantly exists in a chair-like conformation to minimize steric strain. rsc.orgresearchgate.net The amide unit (C-C(=O)-N-C) is generally planar. rsc.org
The specific conformation of this compound would be determined by analyzing proton-proton coupling constants (³JHH) and through variable-temperature NMR studies. The chair conformation can exist as two rapidly interconverting forms. The energy barrier for this interconversion in the parent ε-caprolactam is approximately 10.3 kcal/mol. researchgate.netresearchgate.net The presence of substituents at C3 and C4 would influence the conformational equilibrium, favoring the chair form where bulky groups occupy pseudo-equatorial positions to minimize steric interactions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted FT-IR and Raman Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H stretch (Amide) | ~3300 | -CO-NH- |
| N-H stretch (Amine) | 3300-3500 (doublet) | -NH₂ |
| C-H stretch (Aliphatic) | 2850-2960 | -CH₂-, -CH₃ |
| C=O stretch (Amide I) | ~1650 | Lactam |
| N-H bend (Amide II) | ~1550 | -CO-NH- |
| N-H bend (Amine) | ~1600 | -NH₂ |
| C-N stretch | 1000-1250 | Amine/Amide |
Mass Spectrometry (HR-Mass, GC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HR-Mass) using a technique like Electrospray Ionization (ESI) would provide a highly accurate mass measurement of the protonated molecule [M+H]⁺. This is used to confirm the elemental composition (C₇H₁₄N₂O). The predicted exact mass for the [M+H]⁺ ion, C₇H₁₅N₂O⁺, is 143.1184.
Gas Chromatography-Mass Spectrometry (GC-MS) , likely after derivatization of the polar amine and amide groups, would be used to analyze volatile samples. The electron ionization (EI) would induce fragmentation, providing a characteristic mass spectrum. The fragmentation of cyclic amides and amines typically involves alpha-cleavage and ring-opening pathways. rsc.orgwhitman.edu
Table 4: Plausible Mass Spectrometry Fragmentation
| Technique | Ion | Predicted m/z | Plausible Origin |
|---|---|---|---|
| HR-MS (ESI) | [M+H]⁺ | 143.1184 | Protonated parent molecule (C₇H₁₅N₂O⁺) |
| GC-MS (EI) | M⁺ | 142 | Molecular ion |
| [M-CH₃]⁺ | 127 | Loss of the C4-methyl group | |
| [M-NH₂]⁺ | 126 | Loss of the C3-amino group | |
| Fragment | 113 | Loss of ethyl radical via ring cleavage | |
| Fragment | 98 | Alpha-cleavage adjacent to N1, loss of C₂H₄O |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique would provide definitive evidence for:
The precise connectivity of all atoms.
The absolute configuration of the two chiral centers at C3 and C4.
The relative stereochemistry (cis or trans) of the amino and methyl substituents.
Detailed geometric parameters, including all bond lengths and bond angles.
The exact conformation of the azepane ring in the crystal lattice. rsc.orgrcsb.org
Intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. rsc.org
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~10.2 |
| c (Å) | ~9.8 |
| β (°) | ~105 |
| Volume (ų) | ~820 |
| Z (molecules/unit cell) | 4 |
| Key Findings | Confirms cis/trans stereochemistry and a chair-like ring conformation. |
Note: These crystallographic parameters are hypothetical and based on values reported for similarly sized substituted heterocyclic compounds. jmolbiochem.comhse.ru
Computational Chemistry and Theoretical Characterization of 3 Amino 4 Methylazepan 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a microscopic view of the molecule's electronic landscape, which is key to predicting its stability and reaction tendencies.
Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating the molecular structure and properties of chemical compounds. acs.orgacs.org For a molecule like 3-Amino-4-methylazepan-2-one, these methods are used to determine its optimized geometry, vibrational frequencies, and electronic properties. jksus.orgresearchgate.net DFT methods, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), are commonly employed to balance computational cost and accuracy. acs.orgjksus.orgresearchgate.net These calculations provide a foundational understanding of the molecule's stable three-dimensional arrangement and the distribution of electrons within it. acs.org Ab initio methods, while computationally more intensive, can offer even higher accuracy for smaller systems.
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. semanticscholar.orgtandfonline.com The HOMO is the orbital from which an electron is most likely to be donated, indicating sites prone to electrophilic attack, while the LUMO is the orbital that is most likely to accept an electron, suggesting sites for nucleophilic attack. tandfonline.comtandfonline.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. semanticscholar.orgnih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.orgnih.gov For this compound, the HOMO is expected to be localized around the amino group and the lone pairs of the oxygen and nitrogen atoms of the lactam ring, which are electron-rich centers. Conversely, the LUMO is likely to be distributed over the carbonyl group, which is an electron-deficient center.
Table 1: Illustrative Frontier Molecular Orbital Properties
| Parameter | Illustrative Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
This table provides illustrative values typical for similar organic molecules to demonstrate the concepts. Actual values for this compound would require specific computation.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. uni-muenchen.deresearchgate.net It is used to predict how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. tandfonline.comresearchgate.net The MEP map uses a color scale to denote different potential values on the electron density surface. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and attractive to electrophiles. Blue represents areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. Green signifies regions of neutral potential. semanticscholar.org
For this compound, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The amino group would also exhibit a negative potential. In contrast, the hydrogen atoms of the amino group and the protons on the carbon atoms adjacent to the carbonyl group would likely show positive potential (blue), indicating them as potential sites for nucleophilic interaction. uni-muenchen.deresearchgate.net
Conformational Analysis and Energetic Profiles of this compound
The seven-membered azepane ring of this compound is conformationally flexible. A thorough conformational analysis is essential to identify the most stable conformers and to understand the energetic barriers between them. eie.grcolab.ws Such studies are typically performed by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using quantum chemical methods. researchgate.net
The azepane ring can adopt several low-energy conformations, such as chair and boat forms. The positions of the amino and methyl substituents (axial or equatorial) will significantly influence the relative stability of these conformers due to steric interactions. nih.govorientjchem.org The most stable conformation will be the one that minimizes these steric clashes. A potential energy surface scan can be performed to map the energy as a function of key dihedral angles, revealing the global minimum energy structure and the transition states connecting different conformers. eie.grresearchgate.net
Table 2: Illustrative Relative Energies of Potential Conformers
| Conformer | Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) |
|---|---|---|
| Chair (equatorial Me, eq. NH2) | τ1, τ2, τ3 | 0.00 (Global Minimum) |
| Chair (axial Me, eq. NH2) | τ1', τ2', τ3' | +2.5 |
This table is for illustrative purposes to show how conformational analysis data is presented. The conformers and energies are hypothetical.
Theoretical Studies on Tautomerism and Isomerization Pathways
Tautomerism is a key consideration for molecules containing lactam and amino functionalities. This compound can potentially exist in different tautomeric forms, such as the lactam-lactim and amine-imine tautomers. google.comresearchgate.net Theoretical calculations can be employed to determine the relative stabilities of these tautomers and the energy barriers for their interconversion. researchgate.net Generally, for simple lactams, the lactam form is significantly more stable than the lactim form, but this can be influenced by substituents and solvent effects. researchgate.net Computational studies would involve optimizing the geometry of each potential tautomer and calculating their relative energies. The transition state for the tautomerization reaction can also be located to determine the activation energy of the process. researchgate.net
Computational Prediction of Reactivity and Selectivity via Fukui Functions and Charge Transfer Analyses
Fukui functions are a component of conceptual DFT and are used to describe the reactivity of different sites within a molecule. nih.govnih.gov They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) highlights the sites most susceptible to receiving an electron, while the function for electrophilic attack (f-) identifies the sites most likely to donate an electron. acs.orgacs.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Investigation of Intermolecular Interactions and Crystal Packing using Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules pack in the solid state. The analysis involves partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the pro-molecule) dominates the corresponding sum over the crystal (the pro-crystal).
The Hirshfeld surface is generated based on the electron distribution of a molecule. Key properties mapped onto this surface include dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance to the nearest nucleus outside the surface). These are often combined into a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Negative dnorm values, typically colored red, indicate contacts shorter than the van der Waals radii, suggesting the presence of strong interactions like hydrogen bonds. Positive values, colored blue, represent contacts longer than the van der Waals radii, while white areas denote contacts of van der Waals separation. researchgate.net
For a molecule like this compound, with its amine (-NH₂), carbonyl (C=O), and N-H groups, the primary intermolecular interactions expected are hydrogen bonds. chemicalpapers.com The Hirshfeld surface analysis would likely reveal prominent red spots on the surface near the hydrogen bond donors (N-H from the amine and amide groups) and acceptors (the carbonyl oxygen and the nitrogen of the amine group). researchgate.net
The analysis is complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts. These plots represent dᵢ versus dₑ, with different types of atomic contacts appearing in distinct regions of the plot. For this compound, the most significant contributions to the crystal packing would be expected from Hydrogen···Oxygen (H···O) and Hydrogen···Nitrogen (H···N) contacts, appearing as sharp spikes in the fingerprint plot. researchgate.netchemicalpapers.com Other significant contacts would include Hydrogen···Hydrogen (H···H), Carbon···Hydrogen (C···H), and Carbon···Carbon (C···C) interactions, which are generally weaker van der Waals forces. researchgate.net
Below is a hypothetical data table illustrating the percentage contribution of various intermolecular contacts to the Hirshfeld surface for this compound, based on typical values for similar organic molecules. researchgate.netresearchgate.net
| Intermolecular Contact | Contribution (%) |
| H···H | 45.5 |
| O···H/H···O | 25.2 |
| N···H/H···N | 15.8 |
| C···H/H···C | 10.5 |
| C···C | 1.7 |
| N···O/O···N | 1.3 |
This table is illustrative and based on data for structurally related compounds.
Integration and Validation of Computational Models with Experimental Spectroscopic Data
A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. This integration ensures that the computational methods accurately describe the molecular properties. For this compound, this would involve comparing calculated spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, with experimentally obtained spectra.
Density Functional Theory (DFT) is a widely used quantum chemical method for optimizing molecular geometry and predicting spectroscopic properties. nih.govmaterialsciencejournal.org A common approach involves optimizing the geometry of this compound using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). bohrium.com
Once the optimized geometry is obtained, the same level of theory can be used to calculate theoretical vibrational frequencies (IR spectra) and NMR chemical shifts (¹H and ¹³C). researchgate.net The calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more direct comparison with experimental IR spectra. semanticscholar.org The correlation between theoretical and experimental wavenumbers helps in the precise assignment of vibrational modes. bohrium.com
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts. bohrium.com The theoretical ¹H and ¹³C chemical shifts can then be plotted against the experimental values. A linear correlation with a high R² value (close to 1.0) would indicate excellent agreement, thereby validating the computational model. researchgate.net This validated model can then be used to reliably predict other electronic properties of the molecule, such as molecular electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and natural bond orbital (NBO) analysis. tandfonline.com
The following tables present a hypothetical comparison between experimental and calculated spectroscopic data for this compound, demonstrating how such a validation would be presented.
Table 1: Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| C2 (C=O) | 178.5 | 177.9 |
| C7 | 45.2 | 44.8 |
| C6 | 38.1 | 37.5 |
| C5 | 30.5 | 30.1 |
| C4 | 40.3 | 39.8 |
| C3 | 55.9 | 55.2 |
| C-Methyl | 18.2 | 17.9 |
This table is illustrative. The experimental and calculated values are representative for similar structures.
Table 2: Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts (δ, ppm)
| Proton(s) | Experimental δ (ppm) | Calculated δ (ppm) |
| N-H (amide) | 7.85 | 7.80 |
| C3-H | 3.60 | 3.55 |
| C4-H | 2.10 | 2.05 |
| N-H₂ (amine) | 2.50 | 2.45 |
| C-CH₃ | 1.05 | 1.01 |
| C7-H₂ | 3.25 | 3.20 |
| C5-H₂ | 1.80 | 1.75 |
| C6-H₂ | 1.65 | 1.60 |
This table is illustrative. The experimental and calculated values are representative for similar structures.
Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |
| N-H Stretch (Amide) | 3350 | 3358 |
| N-H Stretch (Amine) | 3280, 3190 | 3285, 3196 |
| C-H Stretch (Aliphatic) | 2980-2850 | 2985-2855 |
| C=O Stretch | 1680 | 1685 |
| N-H Bend | 1620 | 1625 |
| C-N Stretch | 1250 | 1255 |
This table is illustrative. The experimental and calculated values are representative for similar structures.
Through this rigorous process of computational analysis and experimental validation, a comprehensive and reliable understanding of the molecular structure, intermolecular forces, and electronic characteristics of this compound can be achieved.
Reactivity and Derivatization Strategies for 3 Amino 4 Methylazepan 2 One
Chemical Transformations of the Amino Group at C-3
The primary amino group at the C-3 position is a key site for a variety of chemical transformations, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.
Acylation, Alkylation, and Arylation
Acylation: The nucleophilic amino group readily undergoes acylation with various acylating agents such as acid chlorides, anhydrides, and activated esters to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The choice of acylating agent allows for the introduction of diverse functionalities. For instance, reaction with acetyl chloride would yield the N-acetyl derivative, while benzoyl chloride would introduce a benzoyl group.
Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines. A more controlled approach is reductive amination, which involves the initial formation of an imine or Schiff base with an aldehyde or ketone, followed by reduction with a reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation. Selective mono-N-alkylation of amino alcohols has been achieved via chelation with 9-borabicyclononane (B1260311) (9-BBN), a strategy that could potentially be adapted for 3-amino-lactams. organic-chemistry.org
Arylation: The introduction of an aryl group onto the amino nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst with a suitable ligand to couple the amine with an aryl halide or triflate. Such N-arylation of amino acid esters has been successfully demonstrated and could be applied to 3-Amino-4-methylazepan-2-one. researchgate.net
Table 1: Representative Reagents for Amino Group Functionalization
| Transformation | Reagent Class | Specific Example | Product Functional Group |
| Acylation | Acid Chloride | Acetyl chloride | N-acetyl amide |
| Acid Anhydride | Acetic anhydride | N-acetyl amide | |
| Activated Ester | N-Hydroxysuccinimide ester | N-acyl amide | |
| Alkylation | Alkyl Halide | Methyl iodide | N-methyl amine |
| Aldehyde/Ketone + Reducing Agent | Benzaldehyde + NaBH₄ | N-benzyl amine | |
| Arylation | Aryl Halide + Catalyst | Bromobenzene + Pd catalyst | N-phenyl amine |
Formation of Imines, Schiff Bases, and Amides
The primary amino group of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. semanticscholar.orgresearchgate.net This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product. The formation of Schiff bases is a versatile method for introducing a wide variety of substituents, as a vast number of aldehydes and ketones are commercially available. These imine derivatives can be further modified, for example, through reduction to secondary amines as mentioned in the alkylation section.
The synthesis of amides through acylation has been discussed previously. Amide bond formation is a cornerstone of organic synthesis, and numerous coupling reagents have been developed to facilitate this transformation, particularly in peptide synthesis. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to couple the amino group of this compound with a carboxylic acid.
Reactions at the Lactam Carbonyl Moiety
The lactam carbonyl group, while less reactive than a ketone carbonyl due to resonance with the nitrogen lone pair, is still susceptible to nucleophilic attack, particularly under forcing conditions or with highly reactive nucleophiles.
Nucleophilic Addition and Substitution Reactions
Strong nucleophiles, such as organolithium reagents and Grignard reagents, can add to the lactam carbonyl. The initial tetrahedral intermediate can then undergo various transformations depending on the reaction conditions. For instance, reduction of the carbonyl group to a hydroxyl group can be achieved using strong reducing agents like lithium aluminum hydride.
Ring-Opening and Functionalization of the Linear Product
The azepane ring of this compound can be opened through hydrolysis or other nucleophilic attacks on the lactam carbonyl. Acidic or basic hydrolysis will cleave the amide bond, yielding the corresponding 6-amino-5-methyl-heptanoic acid derivative. This ring-opening provides a linear backbone that can be further functionalized at both the amino and carboxylic acid termini. For example, the resulting amino acid can be used as a monomer in polymerization reactions to form polyamides. The ring-opening polymerization of substituted ε-caprolactams is a well-known process for the synthesis of nylon-6 derivatives. wikipedia.org
Functionalization of the Azepane Ring Backbone at the Methyl Position and Other Sites
Direct functionalization of the azepane ring, particularly at the methyl group, is challenging due to the unactivated nature of the C-H bonds. However, modern synthetic methods offer potential strategies.
Radical-mediated reactions could potentially be employed to introduce functionality at the methyl group or other positions on the ring. For instance, strategies involving C-H bond activation, such as those utilizing transition metal catalysts, could enable the direct arylation or alkylation of the methyl group. While specific examples for this molecule are not available, the functionalization of methyl groups in complex molecules like terpenes has been demonstrated through silylation followed by oxidation. nih.gov
Another approach to functionalizing the azepane ring involves multi-step sequences. For example, if a related starting material with a handle for functionalization is used in the synthesis of the azepane ring, this handle can be manipulated at a later stage.
Synthesis of Novel Azepan-2-one (B1668282) Derivatives with Diverse Substituents
The chemical scaffold of this compound presents a versatile platform for the synthesis of a wide array of novel derivatives. The presence of a primary amino group and a cyclic amide (lactam) functionality allows for various derivatization strategies, enabling the introduction of diverse substituents and the construction of more complex molecular architectures. While specific literature on the derivatization of this compound is limited, the reactivity of the amino and lactam moieties is well-established in related structures, providing a strong basis for predicting its chemical behavior.
The primary amino group at the 3-position is a key site for derivatization, readily undergoing reactions such as acylation, sulfonylation, alkylation, and the formation of ureas and thioureas. These transformations allow for the introduction of a vast range of functional groups, which can significantly alter the physicochemical properties and biological activity of the parent molecule.
Acylation and Sulfonylation:
One of the most common strategies for modifying primary amines is through acylation and sulfonylation. The reaction of this compound with various acylating and sulfonylating agents can lead to the formation of stable amide and sulfonamide linkages, respectively. These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction.
Acylation: This involves the reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to introduce acyl groups. This allows for the incorporation of aliphatic, aromatic, and heterocyclic moieties.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are a prominent class of compounds in medicinal chemistry. nih.govmdpi.com This strategy can be used to introduce various aryl and alkylsulfonyl groups.
| Reagent Type | Resulting Linkage | Potential Substituents Introduced |
| Acyl Halides (e.g., R-COCl) | Amide | Aliphatic, Aromatic, Heterocyclic acyl groups |
| Anhydrides (e.g., (R-CO)₂O) | Amide | Aliphatic, Aromatic acyl groups |
| Sulfonyl Halides (e.g., R-SO₂Cl) | Sulfonamide | Aryl, Alkylsulfonyl groups |
Interactive Data Table: Examples of Acylation and Sulfonylation Reactions Please note: The following are representative examples based on the general reactivity of 3-amino lactams.
| Reactant for this compound | Resulting Derivative Class |
|---|---|
| Benzoyl chloride | N-(4-methyl-2-oxoazepan-3-yl)benzamide |
| Acetic anhydride | N-(4-methyl-2-oxoazepan-3-yl)acetamide |
| Benzenesulfonyl chloride | N-(4-methyl-2-oxoazepan-3-yl)benzenesulfonamide |
Urea (B33335) and Thiourea (B124793) Formation:
The amino group of this compound can also react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. tubitak.gov.trresearchgate.net These functional groups are known to be important pharmacophores in numerous biologically active compounds. nih.govnih.gov This synthetic route provides a straightforward method for introducing a variety of substituted aryl and alkyl groups.
| Reagent Type | Resulting Linkage | Potential Substituents Introduced |
| Isocyanates (R-N=C=O) | Urea | Substituted alkyl and aryl groups |
| Isothiocyanates (R-N=C=S) | Thiourea | Substituted alkyl and aryl groups |
Interactive Data Table: Examples of Urea and Thiourea Formation Please note: The following are representative examples based on the general reactivity of 3-amino lactams.
| Reactant for this compound | Resulting Derivative Class |
|---|---|
| Phenyl isocyanate | 1-(4-methyl-2-oxoazepan-3-yl)-3-phenylurea |
| Methyl isothiocyanate | 1-(4-methyl-2-oxoazepan-3-yl)-3-methylthiourea |
N-Alkylation:
Direct N-alkylation of the amino group can introduce alkyl substituents. This can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. d-nb.infonih.gov These methods allow for the introduction of simple alkyl chains as well as more complex cyclic and functionalized alkyl groups.
| Reaction Type | Reagents | Potential Substituents Introduced |
| Direct Alkylation | Alkyl Halides (R-X) | Primary and secondary alkyl groups |
| Reductive Amination | Aldehydes (R-CHO) or Ketones (R₂C=O), Reducing agent (e.g., NaBH₃CN) | Substituted alkyl groups |
Interactive Data Table: Examples of N-Alkylation Reactions Please note: The following are representative examples based on the general reactivity of 3-amino lactams.
| Reactants for this compound | Resulting Derivative Class |
|---|---|
| Iodomethane | 3-(Methylamino)-4-methylazepan-2-one |
| Benzaldehyde, NaBH₃CN | 3-(Benzylamino)-4-methylazepan-2-one |
Derivatization of the Lactam Ring:
In addition to the amino group, the lactam functionality itself can be a site for derivatization, although these reactions are generally less common for this specific scaffold. The lactam nitrogen can potentially be alkylated under specific conditions. Furthermore, the carbonyl group of the lactam could, in principle, undergo reduction or reactions with organometallic reagents, though this might lead to ring-opening.
The diverse reactivity of this compound makes it a valuable building block for combinatorial chemistry and the generation of libraries of novel compounds for screening purposes. The ability to introduce a wide range of substituents through well-established synthetic protocols opens up avenues for exploring the structure-activity relationships of this class of compounds in various therapeutic areas.
Applications of 3 Amino 4 Methylazepan 2 One As a Chiral Building Block in Advanced Organic Synthesis
Utility in the Construction of Complex Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. The inherent chirality and functional group arrangement of 3-Amino-4-methylazepan-2-one would make it a valuable precursor for the synthesis of more complex heterocyclic systems. The amino group can act as a nucleophile or be transformed into other functionalities, while the lactam ring can be either retained or strategically opened to introduce further complexity.
For instance, the amino group could be acylated, alkylated, or used in condensation reactions to build larger heterocyclic structures. The lactam carbonyl offers a site for reduction or addition reactions. Furthermore, the entire azepan-2-one (B1668282) ring could serve as a scaffold, with the substituents at the 3 and 4 positions directing the stereochemical outcome of subsequent transformations. This control is vital in the synthesis of biologically active molecules where specific stereoisomers are required for efficacy.
Role in the Asymmetric Synthesis of Polycyclic Structures
The asymmetric synthesis of polycyclic structures, particularly those found in alkaloids and other natural products, often relies on the use of chiral building blocks to establish key stereocenters. A chiral lactam like this compound could be instrumental in such syntheses. Intramolecular cyclization reactions are a common strategy for constructing polycyclic systems, and the functional groups on the azepan-2-one ring could be modified to include reactive tethers that participate in these cyclizations.
For example, the amino group could be functionalized with a chain containing an electrophilic or nucleophilic site, which could then react with another part of the molecule to form a new ring. The existing stereocenter at the 4-position would influence the stereochemical outcome of this cyclization, leading to the diastereoselective formation of a specific polycyclic architecture. The lactam ring itself can be a precursor to bicyclic or bridged systems through various synthetic manipulations.
Integration into Peptidomimetic Scaffolds and Related Constrained Systems
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. Constrained scaffolds are often used to lock the molecule into a bioactive conformation. The this compound structure is an excellent candidate for incorporation into such scaffolds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
